PIM1/2 Kinase Inhibitor VI is a compound that selectively inhibits PIM1 and PIM2 kinases, which are part of the PIM family of serine/threonine kinases. These kinases play crucial roles in various cellular processes, including cell survival, proliferation, and differentiation. The inhibition of PIM kinases has been associated with therapeutic potential in cancer treatment and other diseases characterized by dysregulated cell growth.
The compound was developed through a series of synthetic modifications aimed at enhancing selectivity and potency against PIM kinases. Research has shown that PIM1/2 Kinase Inhibitor VI is derived from a structural class of inhibitors that target the ATP-binding pocket of PIM kinases, leveraging unique features of their active sites to improve selectivity over other kinases .
The synthesis of PIM1/2 Kinase Inhibitor VI involves several key steps, focusing on modifying a 7-azaindole core structure to enhance selectivity and potency. The process typically includes:
The synthetic route typically involves:
The molecular structure of PIM1/2 Kinase Inhibitor VI features a 7-azaindole scaffold with specific substitutions that enhance its kinase inhibitory activity. The compound's design is based on structural insights into the ATP-binding pocket of PIM kinases, which allows for effective binding and inhibition.
PIM1/2 Kinase Inhibitor VI undergoes several critical reactions during its synthesis:
Each reaction step is optimized for yield and purity, often requiring purification techniques such as column chromatography to isolate the desired products.
PIM1/2 Kinase Inhibitor VI functions by competitively inhibiting the ATP-binding site of PIM1 and PIM2 kinases. By binding to this site, the inhibitor prevents ATP from accessing its binding location, thereby blocking phosphorylation events that are critical for kinase activity.
In vitro studies have demonstrated that this compound exhibits nanomolar potency against both PIM1 and PIM2, with reported IC50 values in the range of 0.4 to 1.3 nM depending on specific structural modifications .
PIM1/2 Kinase Inhibitor VI has significant potential in scientific research and therapeutic applications:
The PIM kinase family (Proviral Integration site for Moloney murine leukemia virus) comprises three highly conserved serine/threonine kinases—PIM1, PIM2, and PIM3—that function as pivotal orchestrators of cellular survival, proliferation, and metabolic adaptation. Unlike conventional kinases, PIM kinases are constitutively active, with their enzymatic activity governed primarily by transcriptional regulation and protein stability rather than post-translational modifications [4] [10]. This constitutive activation enables rapid responses to extracellular stimuli such as cytokines (e.g., IL-3, IL-7) through JAK/STAT signaling pathways, positioning PIM kinases as key amplifiers of oncogenic cascades [2] [8].
PIM kinases drive tumorigenesis through multifaceted mechanisms:
Table 1: Key Substrates of PIM Kinases in Oncogenesis
| Substrate | Phosphorylation Site | Biological Consequence | Cancer Relevance |
|---|---|---|---|
| BAD | Ser112 | Inactivation of pro-apoptotic function | Chemoresistance |
| p21Cip1/WAF1 | Thr145 | Cytoplasmic sequestration, CDK inhibition | Uncontrolled proliferation |
| c-MYC | Ser62 | Stabilization, enhanced transcriptional activity | Lymphomagenesis |
| p27Kip1 | Thr157/Thr198 | Cytoplasmic mislocalization | Cell cycle dysregulation |
| eIF4B | Ser422 | Enhanced cap-dependent translation | Protein synthesis dysregulation |
Genomic alterations in PIM kinases—including missense mutations (e.g., PIM1-L184F/N) and deep deletions—occur in ~18.5% of mature B-cell lymphomas, correlating with reduced patient survival [2] [8].
PIM1 and PIM2 exhibit distinct overexpression patterns in hematopoietic tissues compared to PIM3, which is more prevalent in solid tumors. Transcriptomic analyses reveal elevated PIM1/PIM2 expression in CD4+/CD8+ T-cells and B-cell progenitors, aligning with their pathogenetic roles in leukemias and lymphomas [2] [8]. The therapeutic rationale for isoform-selective targeting includes:
Table 2: PIM1/2 Alterations in Hematologic Malignancies
| Malignancy | PIM1 Alterations | PIM2 Alterations | Clinical Association |
|---|---|---|---|
| Diffuse Large B-Cell Lymphoma | 18.5% mutation rate (L2F, L184F/N hotspots) | Amplifications (8%) | Reduced overall survival |
| Acute Myeloid Leukemia | Overexpression in 70% of cases | Overexpression in 65% of cases | Chemoresistance |
| Multiple Myeloma | Gene amplifications (6%) | Overexpression via NF-κB signaling | Disease progression |
The unique ATP-binding pocket of PIM1/2—characterized by a hinge region with a proline residue (e.g., PIM1: E121RPEPV126)—enables selective targeting without cross-inhibition of structurally divergent kinases like AKT or PKC [10].
Benzylidene-thiazolidinediones (BTZDs) emerged from structural optimization of thiazolidinedione scaffolds, initially investigated as PPARγ agonists for diabetes. Serendipitously, derivatives lacking PPARγ activation demonstrated potent kinase inhibitory activity [3] [7]. PIM1/2 Kinase Inhibitor VI (CAS 587852-28-6), also designated SMI-16a, exemplifies this class with the chemical structure (Z)-5-(4-Propoxybenzylidene)thiazolidine-2,4-dione [1].
Structural and Pharmacological Optimization:
Binding Mode Analysis:X-ray crystallography of related BTZDs reveals key interactions:
Table 3: Pharmacological Properties of PIM1/2 Kinase Inhibitor VI
| Property | Value | Method |
|---|---|---|
| Chemical Name | (Z)-5-(4-Propoxybenzylidene)thiazolidine-2,4-dione | IUPAC |
| Molecular Formula | C₁₇H₁₇NO₃S | HPLC |
| Solubility | 25 mg/mL in DMSO | Kinetic solubility assay |
| PIM1 IC50 | 150 nM | ATP-competitive kinase assay |
| PIM2 IC50 | 20 nM | ATP-competitive kinase assay |
| Antiproliferative Activity (PC3) | 48 µM | MTT assay |
Challenges in Monotherapy:Despite preclinical efficacy, BTZDs face limitations:
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8